molecular formula C26H21ClN4O3 B2636686 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1189664-88-7

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2636686
CAS No.: 1189664-88-7
M. Wt: 472.93
InChI Key: PTJGURRWWVGZFB-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[5,4-b]indole core, which is a fused heterocyclic system, and is substituted with benzyl, oxo, chloro, and methoxy groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl and oxo groups. The final steps would involve the acylation of the indole nitrogen with 3-chloro-4-methoxyphenylacetyl chloride.

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable diketone.

    Introduction of the benzyl group: This step can be performed via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Oxidation to introduce the oxo group: This can be achieved using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Acylation with 3-chloro-4-methoxyphenylacetyl chloride: This final step involves the reaction of the indole nitrogen with the acyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation and Alkylation: The indole nitrogen can undergo further acylation or alkylation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Acylation/Alkylation: Acyl chlorides, alkyl halides, and bases such as triethylamine or pyridine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield additional oxo derivatives, while substitution reactions could introduce new functional groups such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for the treatment of diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific biological targets and pathways. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: The compound could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA Interaction: The compound could bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide: This compound differs by the presence of a methyl group instead of a methoxy group.

    2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a methoxy group.

    2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-nitrophenyl)acetamide: This compound features a nitro group instead of a methoxy group.

The presence of different substituents can significantly affect the chemical and biological properties of these compounds, making each one unique in its own right.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-34-22-12-11-18(13-20(22)27)29-23(32)15-31-21-10-6-5-9-19(21)24-25(31)26(33)30(16-28-24)14-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGURRWWVGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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